molecular formula C9H6ClNO B2375724 5-Chloroquinolin-2(1h)-one CAS No. 23981-22-8

5-Chloroquinolin-2(1h)-one

Cat. No.: B2375724
CAS No.: 23981-22-8
M. Wt: 179.6
InChI Key: DGIQZKXQEUGFPA-UHFFFAOYSA-N
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Description

5-Chloroquinolin-2(1H)-one is a chemical compound belonging to the class of quinoline derivatives It is characterized by the presence of a chlorine atom at the 5th position and a ketone group at the 2nd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinolin-2(1H)-one typically involves the chlorination of quinolin-2(1H)-one. One common method includes the reaction of quinolin-2(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline-2,5-dione derivatives.

    Reduction: Reduction of this compound can yield 5-chloroquinolin-2-amine.

    Substitution: The chlorine atom at the 5th position can be substituted with various nucleophiles, such as amines or thiols, to form corresponding substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: Quinoline-2,5-dione derivatives.

    Reduction: 5-Chloroquinolin-2-amine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloroquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

    5-Chloroquinoline: Lacks the ketone group at the 2nd position.

    Quinolin-2(1H)-one: Lacks the chlorine atom at the 5th position.

    5-Chloroquinolin-2-amine: Contains an amine group instead of a ketone group at the 2nd position.

Uniqueness: 5-Chloroquinolin-2(1H)-one is unique due to the presence of both the chlorine atom at the 5th position and the ketone group at the 2nd position. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-chloro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIQZKXQEUGFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of N-(4-chlorophenyl)cinnamamide (8.3 g), and chlorobenzene (60 ml) was added portionwise aluminum chloride (21.4 g) trader nitrogen at room temperature and the reaction mixture was slowly warmed up to 125° C. and kept at that temperature for 3 hours. The reaction mixture was cooled down and poured over 400 g of ice. The product crystallized out as a pink solid which was filtered and dried.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Three

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